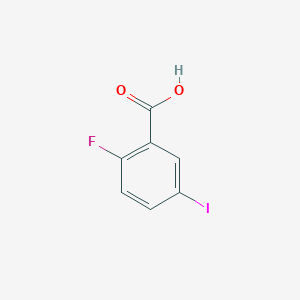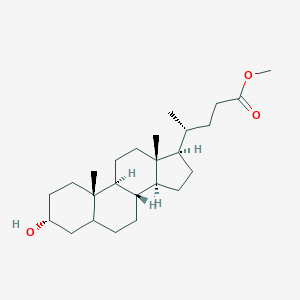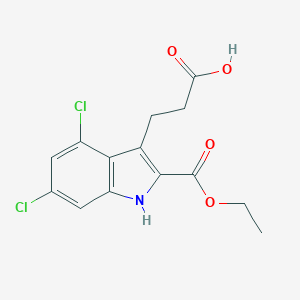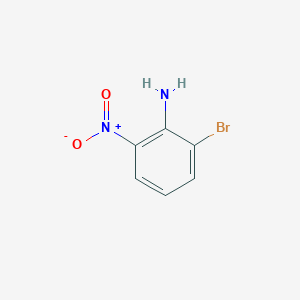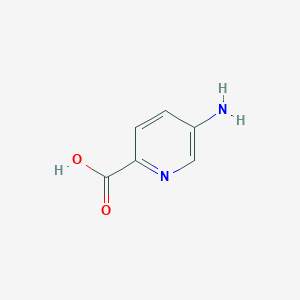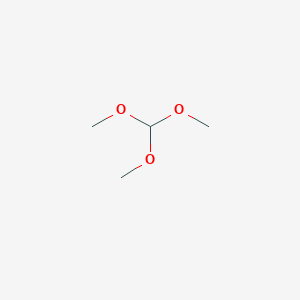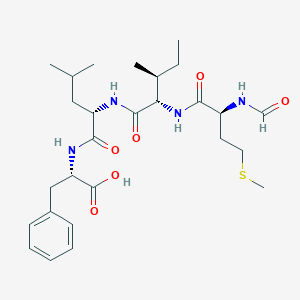
Chemotactic tetrapeptide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemotactic tetrapeptide, also known as N-formyl-Met-Leu-Phe (fMLP), is a peptide that plays a crucial role in the immune response of mammals. This small peptide is synthesized from the bacterial protein synthesis pathway and acts as a chemoattractant for neutrophils, which are white blood cells that play a vital role in the immune system. Chemotactic tetrapeptide is widely used in scientific research to study the mechanisms of inflammation, immune response, and cell migration.
Mecanismo De Acción
Chemotactic tetrapeptide acts as a chemoattractant for neutrophils, which are white blood cells that play a vital role in the immune system. The peptide binds to a G protein-coupled receptor called FPR1 (formyl peptide receptor 1) on the surface of neutrophils. This binding activates a signaling pathway that leads to the activation of the actin cytoskeleton and the formation of a pseudopod. The pseudopod extends toward the source of the chemotactic signal, allowing the neutrophil to migrate towards the site of infection or inflammation.
Efectos Bioquímicos Y Fisiológicos
Chemotactic tetrapeptide has a range of biochemical and physiological effects on neutrophils. It induces the activation of the actin cytoskeleton and the formation of a pseudopod, which leads to cell migration. It also induces the production of reactive oxygen species (ROS) and the release of lysosomal enzymes, which are involved in the destruction of pathogens. Chemotactic tetrapeptide also activates the expression of adhesion molecules on the surface of neutrophils, which allows them to interact with other immune cells and migrate through the endothelial barrier.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chemotactic tetrapeptide has several advantages for lab experiments. It is a well-characterized chemoattractant that induces a robust neutrophil response. It is also relatively stable and easy to use in vitro and in vivo experiments. However, there are some limitations to its use. Chemotactic tetrapeptide is derived from bacterial cells, which may introduce contaminants or endotoxins. It also has a short half-life in vivo, which may limit its usefulness in some experimental models.
Direcciones Futuras
There are several future directions for research on chemotactic tetrapeptide. One area of interest is the development of new chemoattractants that target specific immune cell populations. Another area of interest is the development of novel therapies that target the chemotactic response. Chemotactic tetrapeptide has also been studied in the context of cancer, and future research may explore its potential as a therapeutic target in cancer treatment. Finally, there is ongoing research into the mechanisms of chemotaxis and the role of chemotactic tetrapeptide in the immune response.
Métodos De Síntesis
Chemotactic tetrapeptide is synthesized by bacterial protein synthesis pathways. The peptide is formed by the addition of formyl-methionine to the N-terminus of the tripeptide Met-Leu-Phe. This process is catalyzed by the enzyme formyltransferase, which is found in bacterial cells. Chemotactic tetrapeptide can also be synthesized chemically using solid-phase peptide synthesis.
Aplicaciones Científicas De Investigación
Chemotactic tetrapeptide is widely used in scientific research to study the mechanisms of inflammation, immune response, and cell migration. It is used to induce neutrophil chemotaxis in vitro and in vivo. Chemotactic tetrapeptide is also used to study the interactions between neutrophils and other immune cells, such as macrophages and dendritic cells. It has been used in a variety of experimental models, including wound healing, bacterial infections, and cancer.
Propiedades
Número CAS |
112275-27-1 |
|---|---|
Nombre del producto |
Chemotactic tetrapeptide |
Fórmula molecular |
C27H42N4O6S |
Peso molecular |
550.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C27H42N4O6S/c1-6-18(4)23(31-24(33)20(28-16-32)12-13-38-5)26(35)29-21(14-17(2)3)25(34)30-22(27(36)37)15-19-10-8-7-9-11-19/h7-11,16-18,20-23H,6,12-15H2,1-5H3,(H,28,32)(H,29,35)(H,30,34)(H,31,33)(H,36,37)/t18-,20-,21-,22-,23-/m0/s1 |
Clave InChI |
CNRIWZMRFHIPDC-SVXFZJLFSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCSC)NC=O |
SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC=O |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC=O |
Otros números CAS |
112275-27-1 |
Secuencia |
MILF |
Sinónimos |
chemotactic tetrapeptide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



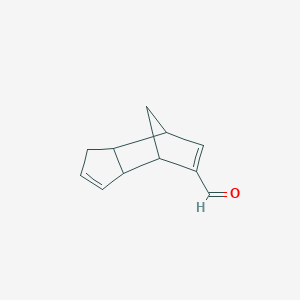
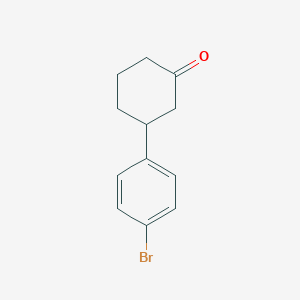
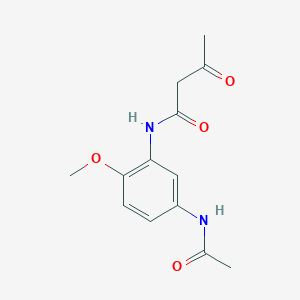
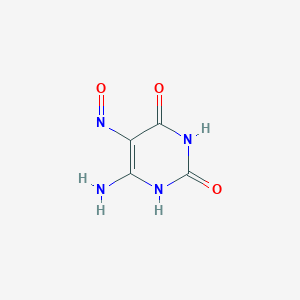
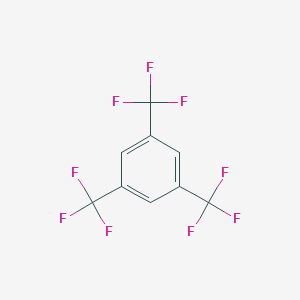
![[(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B44846.png)
